Biphenyl-4-yl perfluoroethyl ketone

Description

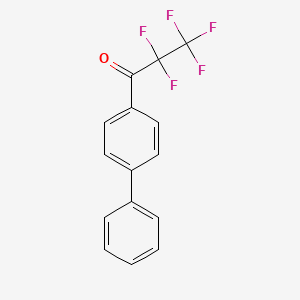

Biphenyl-4-yl perfluoroethyl ketone (C₁₅H₉F₇O) is a fluorinated aromatic ketone characterized by a biphenyl backbone substituted with a perfluoroethyl ketone group at the 4-position. The perfluoroethyl (CF₂CF₃) moiety imparts unique electronic and steric properties due to its strong electron-withdrawing nature and high thermal stability. This compound is of interest in materials science and medicinal chemistry, where fluorinated groups enhance hydrophobicity, metabolic stability, and binding affinity in drug candidates .

Properties

Molecular Formula |

C15H9F5O |

|---|---|

Molecular Weight |

300.22 g/mol |

IUPAC Name |

2,2,3,3,3-pentafluoro-1-(4-phenylphenyl)propan-1-one |

InChI |

InChI=1S/C15H9F5O/c16-14(17,15(18,19)20)13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |

InChI Key |

BIMSUTJFYPHYII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl perfluoroethyl ketone typically involves the reaction of biphenyl derivatives with perfluoroalkyl ketones. One common method is the catalytic synthesis, where perfluorinated fluorides react with tetrafluoroethylene or hexafluoropropylene in the presence of efficient catalysts . The reaction conditions often require the absence of solvents and the use of high selectivity catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of tubular reactors without solvents has been suggested for efficient production . This method minimizes impurities and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl perfluoroethyl ketone undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions, which are facilitated by the electron-rich biphenyl ring.

Nucleophilic Attack: The perfluoroethyl ketone moiety is susceptible to nucleophilic attack, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles and electrophiles. Reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and polar aprotic solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield substituted biphenyl derivatives, while nucleophilic attacks on the ketone moiety can produce a variety of functionalized compounds .

Scientific Research Applications

Biphenyl-4-yl perfluoroethyl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of biphenyl-4-yl perfluoroethyl ketone involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the perfluoroethyl ketone moiety can form strong hydrogen bonds and electrostatic interactions with polar functional groups . These interactions contribute to its biological and chemical activities.

Comparison with Similar Compounds

Research Findings and Data

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) |

|---|---|

| This compound* | >300 (estimated) |

| 4-Acetylbiphenyl | 180–200 |

| Biphenyl-4-yl chloromethyl ketone | 210–230 |

*Estimated based on fluorinated analog data .

Photoreactivity in Solid State

- 2,4-Bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one : Exhibits a cage factor (radical recombination efficiency) of 0 in solution but >33 in crystals, indicating structural constraints enhance combination over disproportionation .

- This compound : Predicted to show even higher cage effects due to steric bulk, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.